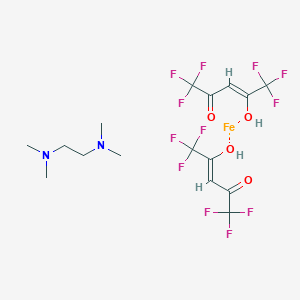

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II), min. 98% is a chemical compound with the CAS Number: 73450-43-8 . It has a molecular formula of C16H18F12FeN2O4 and a formula weight of 586.15 . The compound appears as black crystals .

Molecular Structure Analysis

The molecular structure of this compound consists of an iron(II) atom coordinated to two hexafluoroacetylacetonato ligands and one N,N,N’,N’-tetramethylethylenediamine ligand .Physical and Chemical Properties Analysis

This compound is air sensitive . It forms black crystals .Scientific Research Applications

Polymeric Nature and Molecular Structure

Research by Buckingham, Gorges, and Henry (1967) explored the polymeric nature of bis(hexafluoroacetylacetonato)iron(II) among other iron complexes. Their studies in dilute benzene solutions showed these complexes to be monomeric, with the degree of polymerization increasing with concentration for certain complexes. This work provided foundational insights into the behavior of bis(hexafluoroacetylacetonato)iron(II) in solution and its structural properties (D. Buckingham, Rc Gorges, & J. Henry, 1967).

Coordination Complexes and 1-Dimensional Structures

Plater, Foreman, and Slawin (2000) discussed the formation of one-dimensional structures of manganese(II), copper(II), and cobalt(II) coordination complexes involving the hexafluoroacetylacetonate anion. Their work demonstrated how bis(hexafluoroacetylacetonato) compounds could form intricate chain structures with other metals and ligands, revealing potential for constructing novel coordination polymers (M. Plater, M. Foreman, & A. Slawin, 2000).

Magnetic Properties and Complex Formation

The study on magnetic properties of bis(hexafluoroacetylacetonato)copper(II) complex with 5-Bromo-1,3-phenylenebis(N-tert-butyl-aminoxyl) by Inoue, Iwahori, and Iwamura (1998) highlighted the polymeric chain structure and magnetic behavior of these complexes. This research underscores the potential of bis(hexafluoroacetylacetonato) compounds in designing materials with specific magnetic properties (K. Inoue, F. Iwahori, & H. Iwamura, 1998).

Applications in Metal-Organic Chemical Vapor Deposition (MOCVD)

Ni and colleagues (2005) explored the use of diamine adducts of bis(hexafluoroacetylacetonato)zinc for the growth of thin films of the transparent conducting oxide Zn-In-Sn-O (ZITO) using MOCVD. Their findings suggest that complexes related to bis(hexafluoroacetylacetonato)iron(II) can serve as effective precursors in the deposition of functional thin films, potentially useful in electronics and photonics (J. Ni, Henry Yan, et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/b;2*2-1-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOAKEJIZZXCJR-VIBDZMCESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCN(C)C)C.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F12FeN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)

![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)